molecular formula C18H15F3N2O3 B6420451 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol CAS No. 1187346-57-1

5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

Número de catálogo B6420451
Número CAS: 1187346-57-1
Peso molecular: 364.3 g/mol
Clave InChI: JYWUNGHMECANFN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol, also known as 5-MeO-2-PTP, is a novel synthetic compound with potential therapeutic applications. It is a type of phenolic compound that belongs to the class of pyrazolopyridines. 5-MeO-2-PTP has recently gained attention for its potential to act as a selective and reversible monoamine oxidase inhibitor (MAOI). This compound has also been studied for its ability to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors.

Aplicaciones Científicas De Investigación

5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been studied for its potential use in the treatment of a variety of neurological and psychiatric disorders. It has been shown to act as a reversible MAOI, which means that it can selectively inhibit the activity of monoamine oxidase enzymes. This inhibition can lead to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine, which can potentially have therapeutic benefits in the treatment of depression, anxiety, and other psychiatric disorders. 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has also been studied for its ability to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors.

Mecanismo De Acción

The mechanism of action of 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is not fully understood. However, it is believed that the compound acts as a reversible MAOI, which means that it selectively inhibits the activity of monoamine oxidase enzymes. This inhibition of MAO enzymes can lead to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine, which can potentially have therapeutic benefits in the treatment of depression, anxiety, and other psychiatric disorders. In addition, 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been shown to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors.
Biochemical and Physiological Effects
5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been studied for its potential to act as a reversible MAOI, which can lead to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine. This can potentially have therapeutic benefits in the treatment of depression, anxiety, and other psychiatric disorders. In addition, 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been shown to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors. The compound has also been studied for its potential to act as an anti-inflammatory agent, as well as its ability to reduce oxidative stress and protect against neuronal cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The major advantage of using 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol in laboratory experiments is that it is a selective and reversible MAOI, which can lead to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine. This can potentially have therapeutic benefits in the treatment of depression, anxiety, and other psychiatric disorders. In addition, 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been shown to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors.
The major limitation of using 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol in laboratory experiments is that the compound has not yet been approved for human use and its safety and efficacy in humans is not yet known. In addition, the compound has not been studied in great detail and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Direcciones Futuras

The potential therapeutic applications of 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol are still being explored and there are many directions for future research. One area of research is to further investigate the compound’s ability to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors. In addition, further research is needed to understand the mechanism of action of 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol and to determine its safety and efficacy in humans. Other potential areas of research include exploring the compound’s potential to act as an anti-inflammatory agent and to reduce oxidative stress and protect against neuronal cell death. Finally, further research is needed to investigate the potential therapeutic applications of 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol in the treatment of a variety of neurological and psychiatric disorders.

Métodos De Síntesis

5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is synthesized using a two-step reaction process. The first step involves the condensation of 2-methoxyphenylacetonitrile with 5-methoxy-1-methyl-1H-pyrazol-3-ol to form the intermediate 5-methoxy-2-phenyl-1H-pyrazol-3-ol. This intermediate is then reacted with trifluoromethylmagnesium bromide to yield 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol.

Propiedades

IUPAC Name

5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c1-25-10-7-8-11(13(24)9-10)16-15(17(23-22-16)18(19,20)21)12-5-3-4-6-14(12)26-2/h3-9,24H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWUNGHMECANFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.